molecular formula C15H15ClN4O3S B5564831 N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide

N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide

Cat. No.: B5564831
M. Wt: 366.8 g/mol
InChI Key: NADIHGJUAFPUHR-MWLCHTKSSA-N
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Description

N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H15ClN4O3S and its molecular weight is 366.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0553392 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural relationships of analogues related to pyrazine derivatives. For instance, Francisco et al. (2002) investigated the structure-activity relationship of biaryl pyrazole analogues, focusing on modifications in the aminopiperidine region and examining the effects on receptor binding affinity. This study contributes to understanding the molecular interactions and structural requirements for compounds similar to N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide (Francisco et al., 2002).

Antimicrobial and Antituberculosis Activity

Zítko et al. (2013) studied the antimycobacterial activity of N-phenylpyrazine-2-carboxamides, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This research indicates the potential utility of pyrazine derivatives in treating tuberculosis and related mycobacterial infections (Zítko et al., 2013).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) synthesized and screened pyrazole derivatives as inhibitors of photosynthetic electron transport. These findings suggest applications in developing herbicides and studying the impact of these compounds on photosynthesis (Vicentini et al., 2005).

Cytotoxicity and Potential Anticancer Applications

Hassan et al. (2014) investigated the cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential therapeutic applications of pyrazine derivatives in cancer treatment (Hassan et al., 2014).

Electronic and Nonlinear Optical Properties

Ahmad et al. (2021) studied the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, indicating potential applications in materials science and electronic devices (Ahmad et al., 2021).

Real-Time Point-of-Care Measurement

Rajagopalan et al. (2011) examined hydrophilic pyrazine derivatives as fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate, showcasing their use in medical diagnostics (Rajagopalan et al., 2011).

Properties

IUPAC Name

N-[(3R,4R)-1-(5-chlorothiophene-2-carbonyl)-3-hydroxypiperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c16-13-2-1-12(24-13)15(23)20-6-3-9(11(21)8-20)19-14(22)10-7-17-4-5-18-10/h1-2,4-5,7,9,11,21H,3,6,8H2,(H,19,22)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADIHGJUAFPUHR-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=NC=CN=C2)O)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=NC=CN=C2)O)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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